(1R)-1-(3-bromo-4-chlorophenyl)ethan-1-ol - 1568232-45-0

(1R)-1-(3-bromo-4-chlorophenyl)ethan-1-ol

Catalog Number: EVT-1672314
CAS Number: 1568232-45-0
Molecular Formula: C8H8BrClO
Molecular Weight: 235.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

b. Asymmetric reduction: The aldehyde could be enantioselectively reduced using a chiral reducing agent, such as (R)-Alpine-Borane or a catalyst system like (R)-CBS catalyst with borane, to obtain the desired (1R)-1-(3-bromo-4-chlorophenyl)ethan-1-ol. []

Molecular Structure Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy can provide information about the number and types of hydrogen and carbon atoms in the molecule and their connectivity. [, ]
  • Infrared (IR) Spectroscopy: IR spectroscopy can reveal the presence of functional groups, such as the hydroxyl group (O-H stretching) and the aromatic ring (C=C stretching). [, ]
  • Mass Spectrometry (MS): MS can determine the molecular weight and fragmentation pattern of the molecule, providing further structural information. [, ]
  • X-ray Crystallography: If the molecule can be crystallized, X-ray crystallography can provide a detailed three-dimensional structure, including bond lengths, bond angles, and absolute configuration. [, , ]
Chemical Reactions Analysis
  • Etherification: The hydroxyl group can react with alkyl halides in the presence of a base to form ethers. []
  • Nucleophilic Substitution: The bromine and chlorine atoms are potential leaving groups and can be replaced by other nucleophiles, such as amines or alkoxides. [, ]
  • Suzuki-Miyaura Coupling: The bromine atom can be utilized in palladium-catalyzed cross-coupling reactions with boronic acids to form new carbon-carbon bonds. []
Applications
  • Building block for organic synthesis: Its chirality and functional groups make it a valuable starting material for synthesizing complex molecules with specific stereochemistry. []
  • Preparation of agrochemicals: Halogenated aromatic compounds have been widely used in agricultural chemistry, and this compound could serve as a precursor for developing new herbicides or pesticides. []
  • Pharmaceutical research: Though speculative, the compound may be explored for potential pharmaceutical activity, building on the knowledge of existing halogenated drug molecules. [, ]

(1R,2R)-1-(4-Chlorophenyl)-4-dimethylamino-1-(3-methoxy-2-naphthyl)-2-(1-naphthyl)butan-2-ol

Compound Description: (1R,2R)-1-(4-Chlorophenyl)-4-dimethylamino-1-(3-methoxy-2-naphthyl)-2-(1-naphthyl)butan-2-ol is a complex organic compound containing a butan-2-ol core with multiple substituents, including naphthyl and dimethylamino groups. The research paper focuses on its crystal structure, particularly the dihedral angles between its aromatic rings and the presence of an intramolecular O—H⋯N hydrogen bond.

Relevance: This compound is structurally related to (1R)-1-(3-bromo-4-chlorophenyl)ethan-1-ol through the presence of a chiral alcohol (ethan-1-ol) moiety in both structures. While the target compound has a simpler structure with a substituted phenyl ring, this compound highlights the broader class of chiral alcohols with diverse aromatic substituents that are studied for their structural properties and potential biological activities.

2-({2-(4-Chlorophenyl)naphtho[1,2-b]thiophen-3-yl}amino)-2-methylpropan-1-ol

Compound Description: This compound features a naphtho[1,2-b]thiophene system connected to a 2-amino-2-methylpropan-1-ol moiety. The research emphasizes its formation through intramolecular nucleophilic attack on an oxazoline group and its role in understanding ligand-coupling reactions of sulfoxides.

Relevance: This compound shares a structural similarity with (1R)-1-(3-bromo-4-chlorophenyl)ethan-1-ol in the presence of a chlorophenyl group. Although the core structures differ significantly, this compound exemplifies the presence of halophenyl substituents in various chemical contexts, contributing to diverse chemical and biological activities.

1-(4-Chlorophenyl)-2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethanone

Compound Description: This compound serves as an intermediate in the synthesis of substituted aliphatic 1,3,4-thiadiazol-2(3H)-one derivatives. The research focuses on its reaction with 5-methyl-1,3,4-thiadiazole-2-thiol to form the title compound and its subsequent reduction using NaBH4.

Relevance: This compound is structurally related to (1R)-1-(3-bromo-4-chlorophenyl)ethan-1-ol through the presence of a 4-chlorophenyl group and an ethanone moiety. Although the target compound has a hydroxyl group instead of the thiadiazolylthio substituent, this comparison highlights the presence of a chloro-substituted phenyl ring as a common structural feature in various organic compounds.

1-(5-(4-Chlorophenyl)thiazol-2-yl)hydrazine hydrobromide

Compound Description: This compound is synthesized through the condensation of 2-bromo-1-(4-chlorophenyl)ethanone with thiosemicarbazide in absolute ethanol. The research focuses on its structural characterization using spectroscopic techniques and X-ray crystallography, alongside its evaluation for antibacterial activity. [, ]

Relevance: This compound shares a core structural element with (1R)-1-(3-bromo-4-chlorophenyl)ethan-1-ol, namely the presence of a 4-chlorophenyl substituted ethane moiety. Although the target compound features a hydroxyl group while this compound has a thiazolylhydrazine group, both illustrate the diverse functionalities that can be incorporated into a similar basic framework, potentially leading to different biological properties. [, ]

(1R,2S,3R,4S)-1-(6-(4-Fluorophenyl)-7H-[1,2,4]triazolo[ 3,4-b][1,3,4]thiadiazin-3-yl)pentane-1,2,3,4,5-pentaol water (2:7)

Compound Description: This compound, a fluorinated triazolothiadiazine derivative, is studied for its potential to improve water solubility and absorption in biological systems due to the presence of the pentane-1,2,3,4,5-pentaol group. The research focuses on its crystal structure and conformational analysis.

Relevance: While the core structure of this compound differs significantly from (1R)-1-(3-bromo-4-chlorophenyl)ethan-1-ol, the presence of a halophenyl (4-fluorophenyl in this case) substituent highlights the prevalence of halogenated aromatic rings in drug design and their impact on physicochemical properties like water solubility.

(1R,2R)-1-(7-Bromo-3-methoxynaphthalen-2-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol

Compound Description: This compound features a butan-2-ol core with various substituents, including naphthyl, phenyl, and dimethylamino groups. The research focuses on its crystal structure, particularly the dihedral angles between its aromatic rings and the presence of an intramolecular O—H⋯N hydrogen bond.

Relevance: This compound demonstrates structural similarities with (1R)-1-(3-bromo-4-chlorophenyl)ethan-1-ol through the presence of a chiral alcohol (butan-2-ol in this case) and a halophenyl (7-bromo-3-methoxynaphthalen-2-yl) substituent. While the target compound possesses a simpler structure, this compound illustrates the incorporation of a halophenyl group in complex molecules with multiple chiral centers, suggesting a potential for similar structural and biological properties.

8-Substituted-2-(2-Chlorophenyl/3-chlorophenyl)-4-(4-hydroxyphenyl/phenyl)-2,3/2,5-dihydro-1,5-benzothiazepines

Compound Description: This series of compounds features a 1,5-benzothiazepine core with substitutions at the 2, 4, and 8 positions. The research investigates their synthesis and evaluation for antimicrobial activity against various bacterial and fungal strains.

Relevance: These compounds share a structural similarity with (1R)-1-(3-bromo-4-chlorophenyl)ethan-1-ol due to the presence of a chlorophenyl group in their structures. While the core structures differ, this comparison underscores the frequent use of halophenyl moieties in medicinal chemistry and their potential contribution to antimicrobial properties.

2-(3-Chlorophenyl)-4-(2-hydroxyethyl)-3-methylmorpholin-2-ol monohydrate

Compound Description: This compound, a substituted morpholine derivative, was synthesized by reacting diethanolamine with 2-bromo-1-(3-chlorophenyl)propan-1-one. The research describes its crystal structure and highlights the chair conformation of the morpholine ring, emphasizing the axial and equatorial positions of its substituents.

Relevance: This compound shares a key structural feature with (1R)-1-(3-bromo-4-chlorophenyl)ethan-1-ol: the presence of a 3-chlorophenyl group attached to a carbon bearing a hydroxyl group. Though the target compound features a bromo substituent and lacks the morpholine ring, this comparison highlights the common occurrence of chlorophenyl groups in compounds containing chiral alcohols, suggesting a potential for similar reactivity and biological effects.

7-Bromonaphthopyrans, 3-Bromonaphthopyranopyrimidines, and 11-Bromonaphthopyranotriazolopyrimidines

Compound Description: These compound series are based on naphthopyran, naphthopyranopyrimidine, and naphthopyranotriazolopyrimidine scaffolds, respectively, with a bromine substituent. The research focuses on their synthesis, structural characterization, and evaluation for anticancer activity against different cancer cell lines.

Relevance: These compounds are structurally related to (1R)-1-(3-bromo-4-chlorophenyl)ethan-1-ol through the presence of a halophenyl group (bromophenyl in this case). While the core structures differ significantly, this comparison emphasizes the widespread use of halophenyl moieties in drug design, particularly for developing anticancer agents, suggesting that the target compound could be explored for similar activities.

4-Dimethylamino-2-(naphth-1-yl)-phenyl-1-(2-chloroquinolin-3-yl)-butan-2-ol

Compound Description: This compound is a structural analog of Bedaquiline® and features a butan-2-ol core with naphthyl, phenyl, dimethylamino, and chloroquinolinyl substituents. The research explores its synthesis and investigates its activity against Mycobacterium tuberculosis, including drug-resistant strains.

Relevance: This compound shares a key structural feature with (1R)-1-(3-bromo-4-chlorophenyl)ethan-1-ol: the presence of a halophenyl group, specifically 2-chloroquinolin-3-yl. While the target compound has a bromo-chloro substituted phenyl ring and a simpler structure, this compound highlights the use of halophenyl moieties in complex molecules designed for antitubercular activity, suggesting potential applications of the target compound in similar contexts.

2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone and Analogues

Compound Description: This series of compounds comprises N-phenacyl derivatives of 2-mercaptobenzoxazole, including analogues with bromine substitutions on the benzoxazole ring. The research investigates their in vitro anti-Candida activity and analyzes their action mechanisms, including effects on sterol content, membrane transport, and mitochondrial respiration.

Relevance: These compounds are structurally related to (1R)-1-(3-bromo-4-chlorophenyl)ethan-1-ol through the presence of a halophenyl group, specifically 4-bromophenyl in the highlighted compound. Although the target compound features a bromo-chloro substituted phenyl ring and a different core structure, this comparison demonstrates the use of halophenyl moieties in compounds with antifungal activity, suggesting potential applications of the target compound in similar areas.

Org 27569, Org 27759, and Org 29647

Compound Description: These three compounds are novel synthetic ligands designed to target the cannabinoid CB1 receptor. Org 27569 is 5-chloro-3-ethyl-1H-indole-2-carboxylic acid [2-(4-piperidin-1-yl-phenyl)-ethyl]-amide. Org 27759 is 3-ethyl-5-fluoro-1H-indole-2-carboxylic acid [2-(4-dimethylamino-phenyl)-ethyl]-amide. Org 29647 is 5-chloro-3-ethyl-1H-indole-2-carboxylic acid (1-benzyl-pyrrolidin-3-yl)-amide, 2-enedioic acid salt. The research investigates their allosteric modulation of the CB1 receptor, analyzing their effects on agonist and inverse agonist binding, receptor function, and signal transduction.

Relevance: These compounds, though structurally distinct from (1R)-1-(3-bromo-4-chlorophenyl)ethan-1-ol, provide examples of halophenyl (chloro and fluoro substituents) incorporation in drug design for targeting specific receptors. While the target compound is a simpler alcohol, this comparison emphasizes the broader context of halophenyl usage in medicinal chemistry and their potential for modulating receptor activity, suggesting possible exploration of the target compound for similar biological applications.

2-[(E)-2-(2-Chlorophenyl)ethenyl]quinoline-8-ol and Analogues

Compound Description: This series of compounds features a styrylquinoline scaffold with varying substituents. The research focuses on their synthesis and evaluation for in vitro and in vivo antileishmanial activity against Leishmania (V) panamensis, assessing their efficacy in treating cutaneous leishmaniasis.

Relevance: This series of compounds shares a structural similarity with (1R)-1-(3-bromo-4-chlorophenyl)ethan-1-ol through the presence of a halophenyl group, specifically 2-chlorophenyl in the highlighted compound. While the core structures differ, this comparison showcases the application of halophenyl moieties in developing antiparasitic agents, suggesting that the target compound, with its halophenyl substituent, could be explored for similar therapeutic applications.

NVP-2

Compound Description: NVP-2 is a potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9) with promising antitumor activity in preclinical studies. Its chemical name is N-(4-(4-((2-(4-chlorophenyl)-5,5-dimethyl-1-cyclohex-1-en-1-yl)methyl)piperazin-1-yl)benzoyl)-4-(((1R)-3-(morpholin-4-yl)-1-(phenylsulphanyl)methyl)propyl)amino)-3-((trifluoromethyl)sulphonyl)benzenesulphonamide. The research focuses on developing an efficient convergent synthetic route for NVP-2 and analyzing its binding mode within the active pocket of CDK9 to guide the design of novel CDK9 inhibitors.

Relevance: NVP-2 shares a structural similarity with (1R)-1-(3-bromo-4-chlorophenyl)ethan-1-ol through the presence of a 4-chlorophenyl group. While the target compound has a simpler structure with a bromo substituent and a hydroxyl group, NVP-2 illustrates the incorporation of a chlorophenyl moiety in a complex molecule designed for selective CDK9 inhibition. This comparison highlights the use of halophenyl groups in diverse medicinal chemistry contexts, emphasizing their potential for influencing biological activity and target specificity.

(1R)-2-Bromo-1-[3-nitro-4-(phenylmethoxy)phenyl]ethan-1-ol

Compound Description: This compound is a key intermediate in the synthesis of (R,R)-formoterol, a β2-adrenoceptor agonist. The research focuses on developing a chemoselective reduction of the nitro group to an amino group using heterogeneous catalytic hydrogenation, highlighting the importance of a sulfur-based poison in achieving the desired selectivity.

Relevance: This compound is structurally related to (1R)-1-(3-bromo-4-chlorophenyl)ethan-1-ol through the shared presence of a (1R)-1-(halophenyl)ethan-1-ol framework. The key difference lies in the substitution pattern on the phenyl ring, with the related compound having a nitro and phenylmethoxy group at the 3 and 4 positions, respectively, while the target compound has bromo and chloro substituents. This comparison demonstrates the influence of different substituents on the reactivity and chemoselectivity of the ethan-1-ol moiety, highlighting the tunability of chemical properties through variations in the halophenyl group.

(1R,2S)-1-(6-Bromo-2-methoxy-3-quinolyl)-4-dimethylamino-2-(1-naphtyl)-1-phenyl-butan-2-ol

Compound Description: This compound, better known as bedaquiline, is an antituberculosis drug. The research focuses on developing new solid forms of bedaquiline salts by reacting (αS,βR)-6-bromo-α-[2-(dimethylamino)ethyl]-2-methoxy-α-1-naphtalenyl-β-phenyl-3-quinoleine-ethanol with various inorganic and organic acids.

Relevance: This compound exhibits structural similarities with (1R)-1-(3-bromo-4-chlorophenyl)ethan-1-ol through the presence of a halophenyl group, specifically a 6-bromo-2-methoxy-3-quinolyl moiety. While the target compound has a bromo-chloro substituted phenyl ring and a simpler structure, bedaquiline exemplifies the use of halophenyl groups in complex drug molecules, highlighting their relevance in various therapeutic areas, including tuberculosis treatment.

3-Acetyl-4,8-dimethylcinnoline

Compound Description: This compound is an intermediate in the synthesis of various cinnolinyl thiazole derivatives. The research highlights its synthesis through intramolecular cyclization of phenylhydrazonoacetylacetone and its subsequent conversion to 3-(bromoacetyl)-4,8-dimethylcinnoline.

Relevance: While structurally distinct from (1R)-1-(3-bromo-4-chlorophenyl)ethan-1-ol, this compound illustrates the use of a methyl substituted aromatic ring as a building block for synthesizing heterocyclic compounds. Although the target compound features a halophenyl group and an ethan-1-ol moiety, the comparison highlights the diversity of organic synthesis strategies and the potential of using substituted aromatic rings like those found in both compounds to access a wider range of molecular architectures.

2-Aroyl-5-bromobenzo[b]furan-3-ol and 2-Aroyl-5-iodobenzo[b]furan-3-ol Compounds

Compound Description: This series of compounds comprises 2-aroylbenzofuran-3-ols with bromine or iodine substitutions at the 5 position of the benzofuran ring. The research focuses on their synthesis, structural characterization using spectroscopic methods and X-ray diffraction, and evaluation for in vitro cytotoxicity against human cancer cell lines.

Relevance: These compounds are structurally related to (1R)-1-(3-bromo-4-chlorophenyl)ethan-1-ol through the presence of a halophenyl group. Although the target compound has a bromo-chloro substituted phenyl ring and lacks the benzofuran core, this comparison highlights the presence of halogens in aromatic systems as a common feature in compounds designed for biological activity, especially in the context of anticancer drug development.

5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide (SR147778)

Compound Description: SR147778 is a potent and selective antagonist for the CB1 cannabinoid receptor. It displays high affinity for both rat brain and human CB1 receptors and exhibits low affinity for CB2 receptors. The research highlights its in vitro and in vivo pharmacological characterization, demonstrating its ability to antagonize CB1 receptor-mediated effects such as hypothermia, analgesia, and gastrointestinal transit.

Relevance: Although structurally distinct from (1R)-1-(3-bromo-4-chlorophenyl)ethan-1-ol, SR147778 highlights the use of a halophenyl group, specifically a 4-bromophenyl moiety, in drug design for targeting specific receptors. This comparison emphasizes the broader context of halophenyl usage in medicinal chemistry and their potential for modulating receptor activity, suggesting possible exploration of the target compound for similar biological applications.

N-Piperidinyl-[8-chloro-1-(2,4-dichlorophenyl)-1,4,5,6-tetrahydrobenzo[6,7]cyclohepta[1,2-c]pyrazole-3-carboxamide] (NESS 0327)

Compound Description: NESS 0327 is a novel cannabinoid antagonist with high selectivity for the CB1 receptor. It exhibits a significantly higher affinity for CB1 compared to CB2 receptors and antagonizes the effects of cannabinoid agonists in various in vitro and in vivo assays.

Relevance: Despite the structural differences from (1R)-1-(3-bromo-4-chlorophenyl)ethan-1-ol, NESS 0327 highlights the use of a halophenyl group, specifically a 2,4-dichlorophenyl moiety, in drug design for targeting specific receptors. This comparison emphasizes the broader context of halophenyl usage in medicinal chemistry and their potential for modulating receptor activity, suggesting possible exploration of the target compound for similar biological applications.

(1RS,2RS,3RS,4RS,5SR,6SR)-1,5,6-Tris(hydroxymethyl)cyclohexane-1,2,3,4-tetrol

Compound Description: This compound is a carba-hexopyranose derivative synthesized from the Diels-Alder adducts of maleic anhydride to furfuryl esters. The research focuses on its total asymmetric synthesis and characterization, including the conversion of the tripivalate of the precursor to this tetraol.

Relevance: While structurally distinct from (1R)-1-(3-bromo-4-chlorophenyl)ethan-1-ol, this compound exemplifies the importance of chirality in organic synthesis and natural product chemistry. Both compounds contain chiral centers, highlighting the relevance of stereochemistry in determining their biological properties and potential applications.

3-Amino-2,5-dichlorobenzoic acid (Amiben)

Compound Description: Amiben is a pre-emergence herbicide known to stimulate root growth in oat plants at sub-lethal concentrations. The research focuses on understanding the sub-lethal effects of herbicides on plant growth and investigates the potential mechanisms underlying this stimulatory effect, including changes in respiration, photosynthesis, and biochemical parameters.

Compound Description: Although structurally distinct from (1R)-1-(3-bromo-4-chlorophenyl)ethan-1-ol, Amiben highlights the use of a halophenyl group, specifically a 2,5-dichlorophenyl moiety, in agricultural chemistry for herbicide development. This comparison underscores the versatility of halophenyl groups in different applications, extending beyond pharmaceuticals and encompassing diverse fields like agricultural science.

Timolol maleate

Compound Description: Timolol maleate is a β-adrenergic receptor blocking agent commonly used to treat glaucoma. The research focuses on separating its enantiomers using a chiral column of cellulose triacetate coated on small pore silica gel for HPLC. The separation is achieved using a mobile phase containing 1.0 mol/L NaClO4 and 95% ethanol.

Relevance: While structurally distinct from (1R)-1-(3-bromo-4-chlorophenyl)ethan-1-ol, Timolol maleate highlights the importance of chirality in drug development. It emphasizes the need for enantiomeric separation to understand the individual biological activities of each enantiomer, as their pharmacological profiles can differ significantly. This comparison underscores the relevance of stereochemistry in both Timolol maleate and the target compound, suggesting the potential importance of investigating the biological activity of different enantiomers of (1R)-1-(3-bromo-4-chlorophenyl)ethan-1-ol.

Acetaminophen (Paracetamol)

Compound Description: Acetaminophen is a widely used analgesic and antipyretic drug. The research reviews the interactions between the cannabinoid system and cyclooxygenase inhibitors, including acetaminophen. It suggests that acetaminophen might influence the cannabinoid system through various mechanisms, including inhibiting fatty acid amide hydrolase (FAAH) or interfering with endocannabinoid transport.

Relevance: While structurally distinct from (1R)-1-(3-bromo-4-chlorophenyl)ethan-1-ol, Acetaminophen provides a context for understanding potential interactions between the target compound and the endocannabinoid system. Although the target compound is not a cyclooxygenase inhibitor, the presence of a halophenyl group suggests the possibility of exploring its effects on endocannabinoid signaling pathways, especially considering the reported interactions of Acetaminophen with this system.

Properties

CAS Number

1568232-45-0

Product Name

(1R)-1-(3-bromo-4-chlorophenyl)ethan-1-ol

IUPAC Name

(1R)-1-(3-bromo-4-chlorophenyl)ethanol

Molecular Formula

C8H8BrClO

Molecular Weight

235.5 g/mol

InChI

InChI=1S/C8H8BrClO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-5,11H,1H3/t5-/m1/s1

InChI Key

RGOUFUGNDAWVER-RXMQYKEDSA-N

SMILES

CC(C1=CC(=C(C=C1)Cl)Br)O

Canonical SMILES

CC(C1=CC(=C(C=C1)Cl)Br)O

Isomeric SMILES

C[C@H](C1=CC(=C(C=C1)Cl)Br)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.